molecular formula C7H15F3O2Si B8065003 (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE CAS No. 141023-08-7

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE

Cat. No.: B8065003
CAS No.: 141023-08-7
M. Wt: 216.27 g/mol
InChI Key: UNZULPIVPZKAQP-UHFFFAOYSA-N
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Description

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE: is a chemical compound with the molecular formula C8H17F3O2Si . It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of ethoxy and trifluoroethoxy groups attached to a trimethylsilane backbone, making it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE typically involves the reaction of trimethylchlorosilane with 1-ethoxy-2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:

(CH3)3SiCl+CF3CH2OCH2CH3(CH3)3SiOCH2CF3+HCl\text{(CH}_3)_3\text{SiCl} + \text{CF}_3\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{(CH}_3)_3\text{SiOCH}_2\text{CF}_3 + \text{HCl} (CH3​)3​SiCl+CF3​CH2​OCH2​CH3​→(CH3​)3​SiOCH2​CF3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrogen fluoride.

    Substitution: Can participate in nucleophilic substitution reactions where the ethoxy or trifluoroethoxy groups are replaced by other nucleophiles.

    Oxidation: Can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

    Hydrolysis: Silanols and hydrogen fluoride.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Oxidation: Silanols or siloxanes.

Scientific Research Applications

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE involves its ability to form stable bonds with various substrates. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2,2,2-trifluoroethoxy)silane
  • Trimethyl(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)silane

Uniqueness

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct chemical properties. This combination enhances its reactivity and versatility compared to other similar compounds, making it a valuable reagent in various applications .

Properties

IUPAC Name

(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZULPIVPZKAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40770038
Record name (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141023-08-7
Record name (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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